Aluminum acetylacetonate

描述

Significance of Al(acac)₃ as a Coordination Complex in Contemporary Chemistry

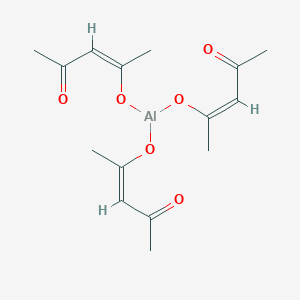

Aluminium acetylacetonate (B107027), also known as Al(acac)₃, is a classic example of a coordination complex. wikipedia.org In this structure, a central aluminium ion (Al³⁺) is bonded to three acetylacetonate (acac) ligands. niscpr.res.inmagritek.com The acetylacetonate anion, derived from the deprotonation of acetylacetone (B45752), acts as a bidentate ligand, meaning it binds to the central metal ion through two of its oxygen atoms, forming a stable six-membered ring. magritek.com

The molecule adopts an octahedral geometry, and its structure possesses D₃ symmetry, making it isomorphous with other octahedral tris(acetylacetonate) complexes. wikipedia.orgqsstudy.comsmolecule.com This well-defined structure and its stability make Al(acac)₃ a valuable model system for studying metal-ligand interactions in coordination chemistry. smolecule.com Research has also identified several polymorphic forms of Al(acac)₃, including the thermodynamically stable α-phase and the γ- and δ-polymorphs, which can be formed under different conditions. niscpr.res.inmdpi.com

The synthesis of Al(acac)₃ can be achieved through various methods. A common laboratory preparation involves the reaction of an aluminium salt, such as aluminium sulfate (B86663), with acetylacetone in the presence of a base like ammonia (B1221849) to facilitate the deprotonation of the ligand. magritek.com Another novel, one-step synthesis has been demonstrated using the mineral boehmite ([AlO(OH)]n) and acetylacetone in water. oup.com

Overview of Al(acac)₃ as a Precursor and Reagent in Materials Science and Catalysis Research

The utility of Aluminium acetylacetonate extends significantly into applied chemical research, particularly in materials science and catalysis. Its stability and volatility make it an excellent precursor and reagent for synthesizing a variety of materials and facilitating chemical reactions.

In Materials Science:

A primary application of Al(acac)₃ is as a precursor for the deposition of aluminium oxide (Al₂O₃) thin films. qsstudy.comniscpr.res.insmolecule.com This is frequently accomplished through a process called low-pressure metal-organic chemical vapor deposition (MOCVD). ottokemi.comsmolecule.com In MOCVD, Al(acac)₃ is vaporized and then thermally decomposes on a substrate to form a pure, crystalline layer of Al₂O₃. smolecule.com Research has shown that deposition temperatures can be lowered to 230 °C, and the resulting films are valuable for their insulating, optical, and mechanical properties in electronics and photonics. smolecule.comresearchgate.net The crystallinity of the Al₂O₃ films is dependent on the deposition temperature; amorphous films are typically obtained at lower temperatures (350–550 °C), while crystalline phases, such as κ-Al₂O₃, form at higher temperatures (750–950 °C). researchgate.net

Beyond thin films, Al(acac)₃ is used in the synthesis of other advanced materials:

Carbon Nanostructures: It serves as a precursor in chemical vapor deposition (CVD) and laser evaporation techniques to create various carbon nanostructures, including nanotubes and carbon nanowalls. smolecule.comamericanelements.comsigmaaldrich.com

Polymer Composites: It acts as a crosslinking agent, enhancing the mechanical properties and durability of polymers and industrial adhesives. merckmillipore.comsigmaaldrich.com

Specialty Films: It has been used to prepare transparent superhydrophobic boehmite and silica (B1680970) films. qsstudy.com

Light-Emitting Devices: It is a component in the synthesis of UV/blue light-emitting materials for advanced LEDs. merckmillipore.comsigmaaldrich.com

In Catalysis Research:

Aluminium acetylacetonate functions as a catalyst in several types of chemical reactions, often acting as a Lewis acid. smolecule.com Its catalytic activity has been studied in detail in sol-gel processes, particularly the hydrolysis and polymerization of silicon alkoxides like methyltrimethoxysilane (B3422404) (MTMS). acs.orgacs.org

Research has demonstrated that Al(acac)₃ has a dual catalytic role in the polymerization of siloxanes. acs.org

In the absence of an acid catalyst, Al(acac)₃ itself catalyzes the hydrolysis of MTMS. acs.orgacs.org

When a strong acid is already present, the addition of Al(acac)₃ can actually decrease the rate of hydrolysis but promotes a high degree of polymerization. acs.orgacs.org

This catalytic behavior is attributed to the transfer of protons between the Al(acac)₃ complex and hydroxyl-containing species in the solution. acs.org Furthermore, Al(acac)₃ is used in the production of catalysts for the petrochemical industry and as a reagent in the synthesis of various specialty chemicals. fengchengroup.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Aluminium Acetylacetonate | Al(C₅H₇O₂)₃ |

| Aluminium Oxide | Al₂O₃ |

| Acetylacetone | C₅H₈O₂ |

| Aluminium Sulfate | Al₂(SO₄)₃ |

| Ammonia | NH₃ |

| Boehmite | [AlO(OH)]n |

| Methyltrimethoxysilane | CH₃Si(OCH₃)₃ |

| Nitric Acid | HNO₃ |

| Carbon | C |

| Hydrogen Peroxide | H₂O₂ |

| Cobalt Carbonate | CoCO₃ |

| Iron(II) Chloride | FeCl₂ |

| Sodium Acetate | CH₃COONa |

| Methanol | CH₃OH |

| Toluene | C₇H₈ |

| Hexane | C₆H₁₄ |

| Acetone (B3395972) | C₃H₆O |

Structure

2D Structure

属性

IUPAC Name |

3-[bis(2,4-dioxopentan-3-yl)alumanyl]pentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H7O2.Al/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIUWALDKXACEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)[Al](C(C(=O)C)C(=O)C)C(C(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21AlO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13963-57-0 | |

| Record name | Tris(acetylacetonate) aluminum(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium tris(2,4-pentanedionato-O,O') | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM ACETYLACETONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77S22ZW4U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Characterization in Research

Chelation-Based Synthesis of Al(acac)₃

The synthesis of aluminium acetylacetonate (B107027) is primarily achieved through chelation, where the bidentate acetylacetonate ligand coordinates with the aluminium ion. This process can be accomplished using various aluminium precursors and reaction conditions.

Reaction of Aluminium Salts with Acetylacetone (B45752) under Controlled Conditions

A common and effective method for synthesizing Al(acac)₃ involves the reaction of a soluble aluminium salt with acetylacetone (Hacac). The control of reaction parameters, particularly pH, is critical for achieving a high yield and purity of the final product.

The synthesis of aluminium acetylacetonate can be performed using aluminium chloride as the aluminium source. deascal.comchemicalbook.com In this process, AlCl₃ reacts with acetylacetone in a controlled environment. deascal.com The reaction between aluminum acetylacetonate and AlCl₃ in a chloroform (B151607) solution has been shown to yield Al(acac)₂Cl and Al(acac)Cl₂. researchgate.net

A cost-effective and practical synthetic route utilizes industrial alum, specifically aluminium sulfate (B86663) hexadecahydrate (Al₂(SO₄)₃·16H₂O), as the starting material. niscpr.res.inresearchgate.net In a typical procedure, an aqueous solution of alum is prepared. niscpr.res.inmagritek.com To this acidic solution, an ammoniacal solution of acetylacetone is added gradually with constant stirring. niscpr.res.inmagritek.com The addition continues until the solution reaches a neutral or slightly basic pH, typically between 7 and 8. niscpr.res.in This change in pH facilitates the deprotonation of acetylacetone to its anionic form (acac⁻), which then readily chelates with the Al³⁺ ions. The resulting pale yellow precipitate of Al(acac)₃ is then filtered, washed, and dried. niscpr.res.in The reaction can be summarized by the following equation:

Al₂(SO₄)₃ + 6 CH₃COCH₂COCH₃ + 6 NH₃ → 2 Al(CH₃COCHCOCH₃)₃ + 3 (NH₄)₂SO₄

This method provides an alternative use for this important industrial byproduct in the production of valuable organometallic compounds. niscpr.res.in

Control of pH is a crucial factor in the synthesis of Al(acac)₃ from aluminium salts. niscpr.res.inmagritek.com The reaction requires a neutral to slightly basic medium to ensure the deprotonation of acetylacetone, which exists in a tautomeric equilibrium between its keto and enol forms. magritek.com In an acidic solution, the equilibrium favors the keto form, and the concentration of the enolate anion required for chelation is low. By adding a base, such as an ammonia (B1221849) solution, the equilibrium is shifted towards the enol form, which is then deprotonated to form the acetylacetonate anion. magritek.com Careful control of the pH to a range of 7-8 is necessary to promote the formation of the tris-chelated complex, Al(acac)₃, and prevent the formation of partially substituted or hydrolyzed products. niscpr.res.ingoogle.com In situ monitoring of pH during the synthesis from aluminum nitrate (B79036) has shown that the crystallization process is influenced by the pH value. mdpi.com

One-Step Synthesis from Boehmite ([AlO(OH)]n) in Aqueous Media

An innovative and environmentally friendly "green" synthesis method involves the direct reaction of boehmite, a mineral form of aluminium oxide-hydroxide, with acetylacetone in water. oup.comoup.comresearchgate.net This one-step process avoids the use of other aluminium salts and organic solvents. oup.com

In this procedure, boehmite powder is suspended in water, and acetylacetone is added to the mixture. oup.comresearchgate.net The reaction proceeds as acetylacetone extracts Al³⁺ ions from the boehmite structure, leading to the in-situ formation of the water-insoluble Al(acac)₃, which precipitates out of the solution as a pale yellow crystalline solid. oup.comoup.com The proposed mechanism involves the coordination of the keto group of acetylacetone to the boehmite surface, followed by the cleavage of Al-O bonds within the boehmite structure to form the chelate complex. researchgate.net This method has demonstrated a reaction yield of 69.5% based on boehmite and offers a scalable and more sustainable route for the production of Al(acac)₃. oup.com

Spectroscopic and Diffraction Techniques for Structural Elucidation of Synthesized Al(acac)₃

A comprehensive understanding of the structure and purity of the synthesized aluminium acetylacetonate is achieved through the application of various analytical techniques.

Infrared (IR) Spectroscopy is a fundamental tool for confirming the formation of the Al(acac)₃ complex. The IR spectrum exhibits characteristic absorption bands that are absent in the spectra of the starting materials. The absence of a broad O-H stretching band beyond 3000 cm⁻¹ indicates the anhydrous nature of the complex. niscpr.res.iniiste.org Key vibrational modes include the Al-O stretching vibrations, which appear in the region of 450-700 cm⁻¹, and the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand. niscpr.res.iniiste.orgresearchgate.net Specifically, signals around 410 and 484 cm⁻¹ are assigned to the bending mode of Al-O, while those at approximately 576, 659, 687, 776, and 935 cm⁻¹ are attributed to Al-O stretching vibrations. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of the atoms within the molecule. For Al(acac)₃, ¹H and ¹³C NMR are particularly informative. The ¹H NMR spectrum of the diamagnetic Al(acac)₃ complex shows sharp resonances, typically with a methyl proton signal and a methine proton signal, confirming the presence of the acetylacetonate ligand. magritek.comazom.com The diamagnetic nature of the Al³⁺ ion (with a neon electron configuration) results in sharp NMR signals. magritek.comazom.com Advanced solid-state NMR techniques, including cross-polarization under magic-angle spinning (CPMAS) for ¹³C, and double-rotation (DOR) for ¹⁷O and ²⁷Al, have been used to obtain high-resolution spectra and accurate chemical shifts for all magnetic nuclei in the solid state. cdnsciencepub.com

X-ray Diffraction (XRD) is the definitive method for determining the crystal structure of Al(acac)₃. Single-crystal X-ray diffraction analysis reveals that Al(acac)₃ crystallizes in the monoclinic space group P2₁/c. niscpr.res.inresearchgate.netrsc.org The aluminium atom is at the center of a distorted octahedron, coordinated to the oxygen atoms of the three bidentate acetylacetonate ligands. niscpr.res.inresearchgate.net The Al-O bond lengths are typically in the range of 1.88 to 1.89 Å. researchgate.net In situ X-ray diffraction studies have been employed to monitor the crystallization process, revealing the simultaneous formation of different polymorphs (α and γ phases) and their subsequent transformations. mdpi.comresearchgate.net

Table of Spectroscopic and Diffraction Data for Al(acac)₃

| Technique | Key Findings | References |

|---|---|---|

| Infrared (IR) Spectroscopy | Absence of O-H band beyond 3000 cm⁻¹; Al-O bending modes at ~410, 484 cm⁻¹; Al-O stretching modes at ~576, 659, 687, 776, 935 cm⁻¹ | niscpr.res.in, iiste.org |

| ¹H NMR Spectroscopy | Sharp resonances characteristic of a diamagnetic complex; signals for methyl and methine protons of the acac ligand | magritek.com, azom.com |

| Solid-State NMR | High-resolution spectra for ¹H, ¹³C, ¹⁷O, and ²⁷Al nuclei obtained using advanced techniques like CPMAS and DOR | cdnsciencepub.com |

| X-ray Diffraction (XRD) | Monoclinic crystal system, space group P2₁/c; Hexacoordinated Al³⁺ in a distorted octahedral geometry; Al-O bond lengths ~1.88-1.89 Å | niscpr.res.in, rsc.org, researchgate.net, researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Acetone (B3395972) | C₃H₆O |

| Acetylacetone | CH₃COCH₂COCH₃ |

| Aluminium acetylacetonate | Al(C₅H₇O₂)₃ |

| Aluminium chloride | AlCl₃ |

| Aluminium hydroxide (B78521) | Al(OH)₃ |

| Aluminium nitrate | Al(NO₃)₃ |

| Aluminium oxide-hydroxide (Boehmite) | [AlO(OH)]n |

| Aluminium sulfate hexadecahydrate | Al₂(SO₄)₃·16H₂O |

| Ammonia | NH₃ |

| Benzene | C₆H₆ |

| Chloroform | CHCl₃ |

| Dimethyl formamide | (CH₃)₂NC(O)H |

| Isopropanol | C₃H₈O |

| Methanol | CH₃OH |

| Potassium hydroxide | KOH |

| Sodium acetate | CH₃COONa |

| Sodium hydroxide | NaOH |

| Sulfuric acid | H₂SO₄ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Coordination and Symmetry Analysis (D₃ symmetry)

The ¹H NMR spectrum of aluminium acetylacetonate typically exhibits sharp resonances, which is indicative of a diamagnetic complex. magritek.com The high symmetry of the Al(acac)₃ molecule, which possesses D₃ symmetry, results in a simplified spectrum. wikipedia.org This symmetry makes the three acetylacetonate ligands chemically equivalent, and within each ligand, the two methyl groups and the two carbonyl carbons are also equivalent. This equivalence leads to distinct signals for the methyl protons and the methine proton of the chelate ring.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is employed to verify the molecular weight of aluminium acetylacetonate and to study its fragmentation pathways under ionization. The molecular weight of aluminium acetylacetonate is approximately 324.31 g/mol . ereztech.com

Under electron impact ionization, the molecule typically loses one of the acetylacetonate ligands to produce a prominent fragment ion, [Al(acac)₂]⁺. rsc.orgscienceasia.org This characteristic loss is a key indicator in the mass spectrum for identifying the compound. Further fragmentation can occur, providing additional structural information. For instance, the dissociative ionization of the room temperature precursor molecule begins at a photon energy of 8.5 eV with the breaking of the bond to an acetylacetonate ligand, leading to the formation of the Al(C₅H₇O₂)₂⁺ ion. rsc.org In pyrolysis experiments, up to 49 species have been detected and identified in the gas phase, including reactive intermediates and various organic and aluminium-containing molecules. rsc.org

A study on the thermal decomposition of aluminium acetylacetonate vapor using mass spectrometry revealed that the primary decomposition products include aluminium bis(diketo)acetylacetonate-H, Al(C₅H₇O₂)C₅H₆O₂, and acetylacetone. rsc.org The mass spectra of aluminium and scandium acetylacetonates (B15086760) are similar, both showing a molecular ion that cleaves to form [M(aa)₂]⁺, which exhibits the maximum intensity. scispace.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Bonding Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for confirming the bonding of the acetylacetonate ligands to the aluminium ion.

The FTIR spectrum of aluminium acetylacetonate displays characteristic absorption bands that confirm the coordination of the ligand. The strong bands observed in the region of 1500-1600 cm⁻¹ are typically assigned to the C=O and C=C stretching vibrations within the chelate ring. The absence of the characteristic C=O stretching frequency of free acetylacetone (around 1725 cm⁻¹) indicates that the oxygen atoms of the ligand are coordinated to the metal center.

Furthermore, the region between 400 and 700 cm⁻¹ shows bands corresponding to the Al-O stretching vibrations, providing direct evidence of the metal-ligand bond. researchgate.netiiste.org Specifically, bands in the 460-530 cm⁻¹ region are assigned to the stretching vibrations of Al³⁺-O coordination bonds. researchgate.net Analysis of the vibrational spectra points to a strong coupling between the modes of the chelated ring. researchgate.net

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides insights into the electronic structure of aluminium acetylacetonate.

Single Crystal X-ray Diffraction (XRD) for Crystallographic Structure Determination

Single crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For aluminium acetylacetonate, this technique has provided precise information about its crystal system, space group, and the coordination geometry of the aluminium ion. niscpr.res.inresearchgate.net

Monoclinic Space Group Analysis (P2₁/c)

X-ray diffraction studies have revealed that aluminium acetylacetonate crystallizes in the monoclinic crystal system. niscpr.res.inresearchgate.net The specific space group has been identified as P2₁/c. niscpr.res.inresearchgate.net This space group designation describes the symmetry elements present within the crystal lattice. In this structure, all atoms are located in general positions, meaning they are not constrained to any special symmetry elements like rotation axes or mirror planes. niscpr.res.inresearchgate.net

Thermal Analysis Methods for Synthetic Optimization and Stability Assessment

Thermal analysis techniques are crucial in materials science for characterizing the thermal stability and decomposition pathways of compounds like aluminium acetylacetonate. These methods provide essential data for optimizing synthesis conditions and understanding the material's behavior at elevated temperatures, which is particularly relevant for applications such as chemical vapor deposition (CVD).

Thermogravimetric Analysis (TGA) for Decomposition Kinetics Studies

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure changes in the mass of a material as a function of temperature in a controlled atmosphere. tainstruments.com For aluminium acetylacetonate, TGA is employed to study its thermal stability and decomposition kinetics, revealing a multi-stage process. The analysis helps determine the temperature ranges at which significant mass loss occurs, corresponding to the release of ligands and the eventual formation of a stable residue. ucl.ac.uk

Research findings indicate that the thermal decomposition of aluminium acetylacetonate generally proceeds in distinct stages. The process begins with the loss of any adsorbed solvents at lower temperatures, followed by the primary decomposition of the acetylacetonate ligands at higher temperatures, and concludes with the formation of a final, stable inorganic product. The ultimate product of the decomposition in an oxygen-containing atmosphere is typically aluminum oxide (Al₂O₃). researchgate.net The entire conversion to Al₂O₃ is observed to be complete at temperatures above approximately 327°C (600 K).

Detailed TGA studies have outlined a specific three-stage decomposition profile for aluminium acetylacetonate:

Stage 1: Occurs between 200–300°C, characterized by a mass loss of 5–7%, which is attributed to the loss of adsorbed solvents.

Stage 2: Takes place in the 300–500°C range and involves the main decomposition event, the pyrolysis of the acetylacetonate ligands, resulting in a significant mass loss of 60–65%.

Stage 3: At temperatures exceeding 500°C, the process stabilizes, leaving a final residue of Al₂O₃, which accounts for 28–30% of the initial mass.

The data from these decomposition studies are summarized in the table below.

Table 1: TGA Decomposition Stages of Aluminium Acetylacetonate

| Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| 1 | 200–300 | 5–7% | Loss of adsorbed solvents |

| 2 | 300–500 | 60–65% | Pyrolysis of ligands |

| 3 | >500 | - | Formation of Al₂O₃ residue (28-30% of initial mass remaining) |

Differential Scanning Calorimetry (DSC) for Thermal Event Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. datapointlabs.comlibretexts.org It is used to identify and quantify the energy changes associated with thermal events such as melting, crystallization, and decomposition. datapointlabs.comtorontech.com

For aluminium acetylacetonate, DSC provides critical data on its thermal transitions. The DSC thermogram shows a distinct endothermic peak corresponding to the melting of the compound. science.gov This event signifies the transition from a solid to a liquid state and is characterized by a specific melting point and an associated enthalpy of fusion (ΔH). Research has identified the melting point of aluminium acetylacetonate to be in the range of 192–194°C. Following the melting, at higher temperatures, an exothermic event may be observed, which corresponds to the decomposition of the compound. science.gov

DSC is also utilized to determine other thermodynamic properties, such as heat capacity and the enthalpy of sublimation, which are important for processes like CVD where the material is vaporized. libretexts.orgresearchgate.net The combination of DSC and TGA provides a comprehensive understanding of the thermal behavior of aluminium acetylacetonate, from melting to complete decomposition. libretexts.org

The key thermal events for aluminium acetylacetonate identified through DSC are presented in the table below.

Table 2: Thermal Events of Aluminium Acetylacetonate by DSC

| Thermal Event | Temperature | Type of Event |

| Melting | 192–194°C | Endothermic |

| Decomposition | Starts at ~327°C (600 K) | Exothermic |

Coordination Chemistry and Molecular Structure Research

Ligand Coordination and Chelate Complex Formation

The formation of the stable aluminium acetylacetonate (B107027) complex is a direct result of the specific coordination of the acetylacetonate ligands to the aluminium ion.

The acetylacetonate anion (acac⁻), formed from the deprotonation of acetylacetone (B45752), acts as a bidentate ligand. The coordination to the aluminium(III) ion occurs through both oxygen atoms of the ligand. wikipedia.orgiiste.org This interaction involves the donation of electron pairs from the oxygen atoms to the empty orbitals of the aluminium ion, forming a stable coordinate covalent bond. The reaction can be generalized as the treatment of a metal salt with acetylacetone, where the addition of a base facilitates the deprotonation of acetylacetone and drives the equilibrium towards the formation of the complex. wikipedia.org In the case of aluminium acetylacetonate, the synthesis often involves the reaction of an aluminium salt, like aluminium sulfate (B86663), with acetylacetone in the presence of ammonia (B1221849), which acts as the base. magritek.com The mechanism is believed to involve the initial coordination of the acetylacetone's carbonyl group to the aluminium source, followed by the cleavage of an Al-O bond in the aluminium precursor to form the chelate. researchgate.net

The bidentate coordination of the acetylacetonate ligand to the central aluminium ion results in the formation of a highly stable six-membered ring. wikipedia.orgiiste.org This ring consists of the aluminium atom, two oxygen atoms, and three carbon atoms from the ligand backbone. The formation of such a chelate ring is a thermodynamically favorable process due to the chelate effect, which leads to enhanced stability compared to complexes with monodentate ligands. The resulting M(acac) ring is planar and exhibits some degree of aromatic character due to the delocalization of π-electrons within the C₃O₂ portion of the ring. wikipedia.org

Stereochemistry and Molecular Symmetry

In aluminium acetylacetonate, the central aluminium(III) ion is hexa-coordinated, meaning it is bonded to six atoms in total. niscpr.res.in Specifically, it is coordinated to the two oxygen atoms of each of the three acetylacetonate ligands. This arrangement results in an octahedral coordination geometry around the aluminium ion. quora.comrsc.org The AlO₆ octahedron shows very little distortion, with cis O-Al-O bond angles close to 90° and trans O-Al-O angles approaching 180°. niscpr.res.in X-ray diffraction studies have provided precise measurements of the bond lengths and angles within this structure.

Table 1: Selected Bond Lengths and Angles in Aluminium Acetylacetonate

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Al(1)-O(1) | 1.889 | O(2)-Al(1)-O(1) | 90.9 |

| Al(1)-O(2) | 1.883 | O(3)-Al(1)-O(1) | 90.6 |

| Al(1)-O(3) | 1.892 | O(4)-Al(1)-O(1) | 176.6 |

| Al(1)-O(4) | 1.882 | O(5)-Al(1)-O(1) | 90.9 |

| Al(1)-O(5) | 1.889 | O(6)-Al(1)-O(1) | 89.8 |

| Al(1)-O(6) | 1.886 |

Note: Data is illustrative and based on typical crystallographic findings. Actual values may vary slightly between different studies and crystalline forms.

The molecule possesses D₃ point group symmetry. wikipedia.org This means it has a threefold rotational axis and three twofold rotational axes perpendicular to the principal axis. This high degree of symmetry is a consequence of the specific arrangement of the three bidentate ligands around the octahedral aluminium center. Aluminium acetylacetonate is isomorphous with other octahedral tris(acetylacetonate) complexes, such as those of iron(III) and chromium(III), meaning they share the same crystal structure. wikipedia.orgresearchgate.net This structural similarity is common among metal tris(acetylacetonate) complexes. wikipedia.org

Intramolecular Rearrangements and Dynamics

Despite its stability, aluminium acetylacetonate is not a rigid molecule and can undergo intramolecular rearrangements. Research has pointed to twisting mechanisms, rather than bond rupture, for these rearrangements. cdnsciencepub.com The kinetics of isomerization and racemization have been studied, particularly in comparison to other "fast" complexes. acs.org Early research suggested that ligand exchange reactions, which are acid-catalyzed, proceed through a "dangling ligand" intermediate, where one of the Al-O bonds is broken. cdnsciencepub.com However, later interpretations argue that the slow step is the breaking of the first metal-oxygen bond to form this intermediate. cdnsciencepub.com The study of the thermal decomposition of gas-phase aluminium acetylacetonate has further elucidated its dynamic behavior, identifying multiple decomposition pathways and reactive intermediates at elevated temperatures. rsc.orgpsi.ch

Mechanistic Studies of Rearrangements via Twisting Mechanisms

The intramolecular rearrangements of aluminium(III) β-diketonate complexes, such as aluminium acetylacetonate, are understood to occur through an intramolecular mechanism because the rates of these rearrangements are significantly faster than the rates of ligand exchange. electronicsandbooks.com This observation has led to detailed investigations to distinguish between various potential pathways, primarily focusing on twisting versus bond rupture mechanisms.

Theoretical models for these non-dissociative rearrangements in octahedral tris-chelate complexes include the Bailar twist (through a trigonal prismatic transition state) and the Rây-Dutt twist (through a capped trigonal antiprismatic transition state). researchgate.net While distinguishing unambiguously between these specific twist mechanisms through experimental data alone can be challenging, the collective evidence points away from a bond-rupture-initiated process for the rapid isomerization and racemization of aluminium acetylacetonate. researchgate.netcdnsciencepub.com Permutational analysis of variable temperature NMR data for analogous V(III) complexes, which rearrange faster than their Al(III) counterparts, has shown consistency with a rhombic twist mechanism, further supporting the plausibility of twist-based rearrangements in such complexes. cdnsciencepub.com

Investigation of Metal-Oxygen Bond Rupture Dynamics

The rupture of the aluminium-oxygen (Al-O) bond is a fundamental process in the chemistry of aluminium acetylacetonate, governing its thermal decomposition and ligand exchange reactions. electronicsandbooks.comrsc.org The dynamic nature of this metal-ligand coordination is characterized by a high bond strength, which can be comparable to that of covalent bonds. acs.org

Investigations into the gas-phase thermal decomposition of aluminium acetylacetonate using techniques like double imaging photoelectron photoion coincidence spectroscopy (i²PEPICO) have provided direct insight into Al-O bond rupture dynamics. rsc.orgresearchgate.net These studies show that the initial decomposition step occurs at temperatures above 600 K. rsc.org The proposed mechanism involves the cleavage of an Al-O bond, initiated by a hydrogen transfer from a methyl group of one ligand to another. rsc.org This leads to the formation of a bound intermediate with five Al-O bonds (INT1), which subsequently breaks a second Al-O bond to release acetylacetone and form an aluminium bis(diketo)acetylacetonate-H species. rsc.org

Furthermore, studies of the dissociative photoionization of the complex show that at a photon energy of 8.5 eV, the primary dissociation channel is the rupture of the bond to an entire acetylacetonate ligand, resulting in the formation of the Al(C₅H₇O₂)₂⁺ ion. rsc.orgresearchgate.net

Interactive Data Table: Key Species in Aluminium Acetylacetonate Decomposition

| m/z (Mass-to-Charge Ratio) | Identified Species/Fragment | Observation Context | Reference |

| 324 | Al(C₅H₇O₂)₃ (Parent Molecule) | Room temperature precursor | rsc.org |

| 225 | Al(C₅H₇O₂)₂⁺ | Primary fragment in dissociative photoionization | rsc.org |

| 224 | Al(C₅H₇O₂)C₅H₆O₂ | Initial product in thermal decomposition (>600 K) | rsc.orgresearchgate.net |

| 100 | C₅H₈O₂ (Acetylacetone) | Major initial product in thermal decomposition | rsc.org |

| 85 | Fragment of Acetylacetone | Observed with m/z 100 in dissociative ionization | rsc.org |

Mechanistic Studies of Chemical Reactions

Thermal Decomposition Pathways and Gas-Phase Pyrolysis

The gas-phase pyrolysis of aluminium acetylacetonate (B107027), particularly in the temperature range of 600–900 K, is characterized by a multi-step decomposition process involving several competing reaction channels. uni-due.de Modern analytical techniques, such as double imaging photoelectron photoion coincidence spectroscopy (i²PEPICO), have been instrumental in elucidating the intricate details of these pathways. rsc.orgresearchgate.netnih.govrsc.org

Multi-Step Decomposition Under Pyrolysis Conditions (e.g., 600–900 K)

Under pyrolysis conditions, aluminium acetylacetonate undergoes a complex series of reactions. The onset of thermal decomposition is observed to begin around 563 K. rsc.orgsemanticscholar.org Studies have identified up to 49 different species in the gas phase, which include reactive intermediates, hydrocarbons (both isomeric and isobaric), oxygenated species, and various aluminium-containing molecules. rsc.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.net The decomposition process is generally understood to proceed through at least three distinct temperature regimes, each with its own proposed reaction schemes. rsc.orgsemanticscholar.org

Identification of Primary Decomposition Products

The initial stages of decomposition are marked by the formation of several key primary products. These products arise from different competing pathways, including ligand loss, intramolecular rearrangements, and bond cleavages.

Following the initial loss of an acetylacetone (B45752) ligand, a key intermediate identified is aluminium bis(diketo)acetylacetonate-H, with a mass-to-charge ratio (m/z) of 224. rsc.orgresearchgate.netnih.govrsc.orgsemanticscholar.orgresearchgate.net This species is formed alongside acetylacetone and is considered a major initial product at temperatures exceeding 600 K. rsc.orgresearchgate.netnih.govrsc.orgsemanticscholar.orgresearchgate.net Its detection has been a significant finding in revising the understanding of the decomposition mechanism. rsc.orgresearchgate.netnih.govrsc.org

A second important decomposition pathway involves the cleavage of the enolic C–O bond within a ligand. rsc.org This bond cleavage is coupled with an intramolecular rearrangement of the central hydrogen atom. rsc.org This pathway represents a more complex transformation of the ligand structure, leading to different sets of products compared to the simple ligand loss pathway. rsc.org

The cleavage of the enolic C-O bond and subsequent intramolecular rearrangement leads to the formation of Al(OH)₂(C₅H₇O₂) and a substituted pentalene (B1231599) ring species (C₁₀H₁₂O₂). rsc.orgresearchgate.netnih.govrsc.orgsemanticscholar.orgresearchgate.net The formation of these hydrolysis-like products has been observed to emerge at temperatures above 800 K. The identification of the substituted pentalene ring species was supported by Franck-Condon simulations and quantum chemical calculations. rsc.orgresearchgate.netnih.govrsc.orgsemanticscholar.orgresearchgate.net

Summary of Key Decomposition Products

| Pathway | Primary Products | Temperature Range | Key Observations |

| Acetylacetone Loss | Al(C₅H₇O₂)C₅H₆O₂ + C₅H₈O₂ | >600 K | Major initial pathway; forms aluminium bis(diketo)acetylacetonate-H (m/z 224). rsc.org |

| Enolic C–O Cleavage | Al(OH)₂(C₅H₇O₂) + C₁₀H₁₂O₂ | Intermediate | Involves intramolecular H-atom rearrangement, yielding a substituted pentalene. rsc.org |

| Cyclic Diketone Formation | C₈H₆O + C₇H₈O | High-temperature | Leads to the formation of ketene (B1206846) and 3,5-dimethylphenol. |

Analysis of Secondary Decomposition Products (e.g., Acetylallene, Acetone (B3395972), Ketene)

The thermal decomposition of aluminium acetylacetonate, Al(acac)₃, is a complex process that yields a variety of primary and secondary products. Early studies identified carbon dioxide and acetone as major decomposition products, with traces of acetylacetone also detected. rsc.org However, more recent and detailed investigations have provided a more comprehensive understanding of the secondary products formed.

In pyrolysis experiments conducted in a microreactor and analyzed by double imaging photoelectron photoion coincidence spectroscopy (i²PEPICO), several key secondary decomposition products have been unambiguously identified. rsc.orgresearchgate.netnih.gov These include acetylallene (C₅H₆O), acetone (C₃H₆O), and ketene (C₂H₂O), which are formed from the decomposition of the primary products. rsc.orgresearchgate.netnih.govuni-due.de The onset of thermal decomposition is observed to begin around 563 K. rsc.org

Further analysis has revealed the presence of various other species in the gas phase, with up to 49 different species detected. rsc.orgresearchgate.netnih.gov These include reactive intermediates, isomeric and isobaric hydrocarbons, and other oxygenated species. rsc.orgresearchgate.netnih.gov Among the identified secondary hydrocarbon products are 2-pentanone, phenol, anisole, and azulene. researchgate.net Additionally, three gas-phase aromatic hydrocarbons with mass-to-charge ratios (m/z) of 210, 186, and 146 have been detected for the first time, although their exact structures are only partially assigned. rsc.orgresearchgate.netnih.gov

The formation of these secondary products is linked to the primary decomposition pathways. One major initial pathway, occurring at temperatures above 600 K, involves the loss of an acetylacetonate ligand to form aluminium bis(diketo)acetylacetonate-H and acetylacetone. rsc.orgresearchgate.netnih.govsmolecule.com The subsequent decomposition of these primary products leads to the formation of acetone and ketene. rsc.org Another primary decomposition channel yields Al(OH)₂(C₅H₇O₂) and a substituted pentalene ring species (C₁₀H₁₂O₂). rsc.orgresearchgate.netnih.gov The decomposition of these intermediates contributes to the complex mixture of secondary products observed.

Table 1: Major Secondary Decomposition Products of Aluminium Acetylacetonate

| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Decomposition |

| Acetylallene | C₅H₆O | 82.10 | Major secondary product |

| Acetone | C₃H₆O | 58.08 | Major secondary product |

| Ketene | C₂H₂O | 42.04 | Major secondary product |

Kinetic Analysis of Gas-Phase Decomposition (Arrhenius Parameters)

The kinetics of the gas-phase decomposition of aluminium acetylacetonate have been investigated to determine the Arrhenius parameters, which describe the temperature dependence of the reaction rate. These parameters, the activation energy (Ea) and the pre-exponential factor (A), are crucial for understanding and modeling the decomposition process, particularly in applications like chemical vapor deposition (CVD).

Studies combining experimental data from techniques like i²PEPICO with numerical simulations of the flow field have been used to derive these kinetic parameters. rsc.orgresearchgate.netnih.gov The activation energy for the decomposition of Al(acac)₃ has been reported to be approximately 75 kJ/mol. This value is part of the broader characterization of the compound's thermal behavior, which shows that it begins to decompose at around 600 K.

The determination of Arrhenius parameters aids in understanding the reaction mechanism and the stability of the precursor under different temperature regimes. rsc.org This information is vital for controlling the deposition of high-purity materials from Al(acac)₃. researchgate.net

Table 2: Arrhenius Parameters for the Gas-Phase Decomposition of Aluminium Acetylacetonate

| Parameter | Value | Significance |

| Activation Energy (Ea) | ~75 kJ/mol | Minimum energy required for decomposition to occur. |

| Pre-exponential Factor (A) | Not explicitly stated in the provided search results. | Relates to the frequency of collisions in the correct orientation. |

In Situ Studies of Decomposition Products (e.g., Imaging Photoelectron Photoion Coincidence Spectroscopy)

In situ analytical techniques are essential for studying the highly reactive and short-lived intermediates formed during the thermal decomposition of aluminium acetylacetonate. One of the most powerful methods employed for this purpose is imaging photoelectron photoion coincidence spectroscopy (i²PEPICO), often coupled with a pyrolysis microreactor. rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netacs.orgdlr.de This technique allows for the direct, isomer-selective detection and identification of gas-phase species as they are formed. uni-due.de

Using i²PEPICO, researchers have been able to study the thermal decomposition of Al(acac)₃ over a wide temperature range, from 325 K to 1273 K. rsc.orgresearchgate.netnih.govresearchgate.net These experiments have provided detailed insights into the decomposition mechanism by identifying a multitude of reaction intermediates and products in the gas phase. rsc.orgresearchgate.netnih.gov

Key findings from i²PEPICO studies include:

The dissociative ionization of the Al(acac)₃ molecule begins at a photon energy of 8.5 eV, leading to the rupture of the bond to an acetylacetonate ligand and the formation of the Al(C₅H₇O₂)₂⁺ ion. rsc.orgresearchgate.netnih.gov

At temperatures above 600 K, the major initial decomposition products are aluminium bis(diketo)acetylacetonate-H (m/z 224) and acetylacetone. rsc.orgresearchgate.netnih.govsmolecule.com

A second decomposition pathway has been identified that produces Al(OH)₂(C₅H₇O₂) and a substituted pentalene ring species (C₁₀H₁₂O₂). rsc.orgresearchgate.netnih.gov The formation of the pentalene species is influenced by the precursor inlet concentration. researchgate.net

The technique has been instrumental in identifying major secondary decomposition products like acetylallene, acetone, and ketene. rsc.orgresearchgate.netnih.govuni-due.de

The combination of i²PEPICO with computational fluid dynamics (CFD) simulations of the reactor's flow field and quantum chemical calculations allows for a comprehensive analysis of the decomposition process, from the initial bond-breaking events to the formation of stable end products. rsc.orgresearchgate.netnih.govresearchgate.net

Ligand Exchange Reactions and Mechanisms

Substitution with Stronger Lewis Bases (e.g., Alkoxides, Amines)

Aluminium acetylacetonate can undergo ligand exchange reactions where the acetylacetonate (acac) ligands are substituted by stronger Lewis bases. This type of reaction is a common feature in the chemistry of metal β-diketonate complexes. The exchange involves the replacement of one or more acac ligands with other ligands such as alkoxides or amines.

The general form of this reaction can be represented as: Al(acac)₃ + nL → Al(acac)₃₋ₙLₙ + n(acac)⁻ where L is a stronger Lewis base.

These reactions are significant for modifying the properties of the aluminium complex or for synthesizing new aluminium compounds. For instance, the reaction of aluminium alkoxides with other ligands is a well-established method for creating new derivatives. nih.gov While specific examples detailing the reaction of Al(acac)₃ with alkoxides and amines are not extensively provided in the search results, the principle of ligand substitution with stronger Lewis bases is a recognized reaction pathway. The synthesis of related aluminium hydride compounds can involve ligand replacement reactions with amines. ucl.ac.uk

Acid-Catalyzed Ligand Exchange Mechanisms

The ligand exchange reactions of aluminium acetylacetonate can be catalyzed by acids. cdnsciencepub.com The presence of an acid facilitates the removal of the acetylacetonate ligand, thereby accelerating the exchange process.

Protonation on the Ligand Carbon Atom

Investigations into the mechanism of acid-catalyzed ligand exchange of metal acetylacetonates (B15086760) have revealed that the initial step involves the protonation of the acetylacetonate ligand. cdnsciencepub.comcdnsciencepub.com Specifically, studies using nuclear magnetic resonance (NMR) to examine the reaction of Al(acac)₃ with trifluoroacetic acid have shown that protonation occurs on the central carbon atom (the γ-carbon) of the ligand. cdnsciencepub.comcdnsciencepub.com

This protonation event weakens the metal-oxygen bond, which is a critical step in the ligand exchange process. cdnsciencepub.com Following protonation, the breaking of the first aluminium-oxygen bond to form a "dangling ligand" intermediate is considered the slow, rate-determining step of the exchange reaction. cdnsciencepub.comcdnsciencepub.com This mechanistic understanding contrasts with earlier suggestions that proposed protonation on the oxygen atom and the formation of a long-lived dangling ligand intermediate. cdnsciencepub.com The protonation of the ligand facilitates further reactions, which can lead to the formation of different aluminium complexes or substituted acetylacetonates. smolecule.com

Ligand Isotopic Exchange Kinetics Studies

The kinetics of ligand isotopic exchange between tris(acetylacetonato)aluminium(III) and ¹⁴C-labeled acetylacetone in various solvents have provided significant mechanistic insights. oup.comacs.orgacs.org These studies reveal that the exchange rate is independent of the free acetylacetone concentration but is influenced by the presence of water and acids. oup.com

In one study conducted in tetrahydrofuran, the exchange rate was found to be dependent on the concentration of water. oup.com The proposed rate-determining step is the breaking of the remaining bond of a unidentate acetylacetonate ligand (a dangling ligand). oup.com Water is thought to catalyze the reaction by occupying the vacant coordination site of the aluminium ion, which slows the recombination of the dangling ligand. oup.com Acids also catalyze the exchange, with stronger acids showing a greater effect. oup.com This is explained by the protonation of the free end of the dangling ligand, which hinders its recombination and facilitates the exchange. oup.com

A more detailed study in acetylacetone as the solvent confirmed that the rate is catalyzed by water and can be expressed by the equation: R = (k₁ + k₂[H₂O])[Al(acac)₃]

This indicates two pathways for the exchange: a water-independent path (k₁) and a water-catalyzed path (k₂). acs.org The study, conducted under varying pressures, showed that the rate constants for both paths decreased with increasing pressure. acs.org This, along with deuterium (B1214612) isotope effects, suggests that the rate-determining step for both pathways involves the formation of an intermediate with a one-ended acetylacetonate ligand. acs.org

Table 1: Kinetic Data for Ligand Isotopic Exchange of Al(acac)₃

| Parameter | Value | Conditions |

|---|---|---|

| Rate Law | R = (k₁ + k₂[H₂O])[Al(acac)₃] | In acetylacetone solvent |

| Activation Enthaply (ΔH‡) for k₁ path | 123 ± 7 kJ mol⁻¹ | --- |

| Activation Entropy (ΔS‡) for k₁ path | -2 ± 24 J K⁻¹ mol⁻¹ | --- |

| Activation Enthaply (ΔH‡) for k₂ path | 89 ± 2 kJ mol⁻¹ | --- |

| Activation Entropy (ΔS‡) for k₂ path | -24 ± 7 J K⁻¹ mol⁻¹ | --- |

| Activation Volume (ΔV‡) for k₁ path | +13 ± 2 cm³ mol⁻¹ | 25 °C |

| Activation Volume (ΔV‡) for k₂ path | +11 ± 1 cm³ mol⁻¹ | 25 °C |

Data sourced from Inorganic Chemistry. acs.org

Hydrolysis and Catalytic Effects on Polymerization

pH-Dependent Stability in Aqueous Environments

The stability of aluminium acetylacetonate in aqueous solutions is highly dependent on the pH of the environment. Under acidic conditions, specifically at a pH between 1.0 and 4.0, the acetylacetonate ligands are prone to protonation, which leads to the decomposition of the complex. Conversely, in neutral to basic environments (pH 6.0–8.0), Al(acac)₃ is more stable and tends to precipitate as a solid. The process for synthesizing Al(acac)₃ often involves adjusting the pH to a neutral or slightly basic range (pH 7-8) to induce precipitation of the product from an aqueous solution. niscpr.res.in The dissolution of silica (B1680970) materials, which can be used as supports, has also been shown to be pH-dependent, with instability increasing at neutral and more basic pH values, which can be relevant for applications involving Al(acac)₃ in aqueous systems. berkeley.edu

Catalytic Role in Hydrolysis and Polymerization of Organosilanes (e.g., Methyltrimethoxysilane)

In the absence of an acid catalyst, Al(acac)₃ itself promotes the hydrolysis of MTMS. acs.orgacs.org The mechanism is thought to involve a transfer of a proton between Al(acac)₃ and hydroxyl-containing species in the solution. acs.orgacs.org Even at a neutral pH, Al(acac)₃ can lead to the protonation of the alkoxy groups of the silane (B1218182), initiating the hydrolysis reaction. mdpi.comsemanticscholar.org This occurs through the formation of a transition state where a water molecule interacts with the Al(acac)₃ complex, facilitating the protonation of the methoxy (B1213986) group on the silane and its subsequent hydrolysis by another water molecule. mdpi.comsemanticscholar.org

Table 2: Effect of Aluminium Acetylacetonate on MTMS Hydrolysis and Polymerization

| Condition | Effect on Hydrolysis Rate | Effect on Polymerization |

|---|---|---|

| No Acid Catalyst | Catalyzes hydrolysis | Promotes polymerization |

| With Acid Catalyst (e.g., HNO₃) | Decreases hydrolysis rate | Enhances polymerization (favors linear structures) |

Advanced Applications in Materials Science and Catalysis Research

Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD)

Aluminium acetylacetonate (B107027) is extensively utilized as a precursor in MOCVD and ALD processes for the deposition of high-quality aluminium oxide (Al₂O₃) thin films. These techniques offer precise control over film thickness, composition, and uniformity, which are critical for various technological applications.

Precursor for Aluminium Oxide (Al₂O₃) Thin Film Deposition

Aluminium acetylacetonate is a preferred precursor for depositing Al₂O₃ thin films due to its favorable physical and chemical properties. It can be readily vaporized and transported into a deposition chamber where it thermally decomposes on a heated substrate to form a solid film.

High-purity aluminium oxide films are essential components in microelectronics and for creating advanced optical coatings. The use of aluminium acetylacetonate in mist-chemical vapor deposition (mist-CVD) allows for the synthesis of AlOx thin films with controlled impurity levels. For instance, films deposited at 350 °C exhibit significantly lower residual carbon content (1–2 at.%) compared to those deposited at lower temperatures (3–5 at.%). researchgate.net This reduction in carbon impurities is crucial for achieving the desired electrical and optical properties. These high-purity films are integral to the fabrication of semiconductor devices and for producing anti-reflective or highly reflective coatings on lenses and other optical components. researchgate.net

Table 1: Properties of AlOx Thin Films Deposited by Mist-CVD Using Aluminium Acetylacetonate

| Deposition Temperature (°C) | Residual Carbon Level (at.%) | Dielectric Constant (κ) | Breakdown Field (MV/cm) | Leakage Current Density (A/cm²) |

|---|---|---|---|---|

| < 350 | 3 - 5 | - | - | - |

| 350 | 1 - 2 | ~7.0 | ~9 | ~8.3x10⁻¹⁰ |

Aluminium oxide thin films are widely used as dielectric layers in electronic devices such as capacitors, transistors, and memory devices due to their excellent electrical insulation properties, large bandgap (around 8.8 eV), and high breakdown strength. scirp.orgshanghaitech.edu.cn ALD is a particularly effective method for creating ultra-thin, uniform, and conformal dielectric films. scirp.orgshanghaitech.edu.cn While various precursors can be used for ALD of Al₂O₃, the resulting films exhibit desirable dielectric properties. For example, Al₂O₃ films have demonstrated a capacitance density of 1.5-1.6 fF/µm² at 100 kHz and low leakage currents, making them suitable for high-performance metal-insulator-metal (MIM) capacitors. shanghaitech.edu.cn

Table 2: Electrical Properties of ALD-Grown Al₂O₃ Dielectric Layers

| Substrate | Capacitance Density @ 100 kHz (fF/µm²) | Loss Tangent @ 100 kHz | Leakage Current @ 1 MV/cm (A/cm²) |

|---|---|---|---|

| ITO/Glass | 1.6 | ~0.005 | 1.79 x 10⁻⁸ |

| TiN/Si | 1.5 | ~0.007 | 2.93 x 10⁻¹⁰ |

Aluminium acetylacetonate plays a key role in the synthesis of novel light-emitting materials. By controlling the ratio of aluminium acetylacetonate to oleic acid in a simple, low-temperature (200 °C) synthesis, it is possible to produce amorphous aluminium hydroxide (B78521) (Al(OH)₃₋ₓ) nanoparticles that exhibit either UV or blue light emission. nih.govnih.gov The UV emission, centered at 390 nm, is attributed to oxygen defects within the nanoparticles. nih.govnih.gov In contrast, the blue-light emission at 465 nm is a result of carbon-related radicals on the nanoparticle surface. nih.govnih.gov These luminescent nanoparticles have potential applications in displays, bio-imaging, and as rare-earth-free phosphors. nih.govnih.gov Electrically driven light-emitting devices using these materials as the emissive layer have shown a maximum luminance of 215.48 cd m⁻² and an external quantum efficiency of 0.12%. researchgate.netnih.gov

Nucleation and Growth Mechanisms in CVD Processes

The deposition of Al₂O₃ films from aluminium acetylacetonate via CVD involves complex nucleation and growth processes. The initial step involves gas-phase reactions that produce reactive intermediate species. researchgate.net These intermediates then adsorb onto the substrate surface and decompose to form the Al₂O₃ film. At deposition temperatures between 400 and 500 °C, the precursor may not fully decompose, leading to the incorporation of impurities and non-decomposed Al(acac)₃ in the film. researchgate.net At higher temperatures, such as 600-620 °C, the deposits are primarily composed of Al₂O₃ and acetylacetone (B45752), a main intermediate species from the gas phase. researchgate.net

The substrate temperature during the MOCVD process has a profound impact on the crystallinity and phase of the resulting Al₂O₃ film. At lower temperatures, typically in the range of 350–550 °C, the deposited films are amorphous. researchgate.net As the temperature is increased beyond 550 °C, crystalline Al₂O₃ begins to form. researchgate.net At even higher temperatures, between 750 °C and 950 °C, the crystallinity of the film improves, and a textured growth of the κ-Al₂O₃ phase is observed. researchgate.net Specifically, at 950 °C, a 〈011〉 κ-Al₂O₃ textured film growth has been reported. researchgate.net This ability to control the film's crystallinity by adjusting the deposition temperature is crucial for tailoring the material properties for specific applications, as different crystalline phases of alumina (B75360) possess distinct mechanical and thermal properties. mdpi.com

Table 3: Effect of Deposition Temperature on Al₂O₃ Film Structure from Aluminium Acetylacetonate Precursor

| Deposition Temperature Range (°C) | Resulting Film Structure |

|---|---|

| 350 - 550 | Amorphous Al₂O₃ |

| > 550 | Crystalline Al₂O₃ detected |

| 750 - 950 | Increased crystallinity, κ-Al₂O₃ textured growth |

Role of Precursor Decomposition and Surface Reactions

The thermal decomposition of aluminium acetylacetonate is a critical step in chemical vapor deposition (CVD) processes for producing aluminium oxide (Al₂O₃) thin films. rsc.org Understanding the gas-phase and surface reactions during decomposition is essential for controlling film composition, purity, and growth rate. rsc.org

Recent studies utilizing advanced techniques like double imaging photoelectron photoion coincidence spectroscopy (i²PEPICO) have provided deeper insights into the complex decomposition mechanism. rsc.org The initial step in the thermal degradation of aluminium acetylacetonate involves the breaking of the bond to an acetylacetonate ligand, leading to the formation of the Al(C₅H₇O₂)₂⁺ ion at a photon energy of 8.5 eV. rsc.orgrsc.org

At temperatures above 600 K, the major initial decomposition products detected in the gas phase are aluminium bis(diketo)acetylacetonate-H (Al(C₅H₇O₂)C₅H₆O₂) and acetylacetone (C₅H₈O₂). rsc.orgrsc.org A secondary decomposition pathway yields Al(OH)₂(C₅H₇O₂) and a substituted pentalene (B1231599) ring species (C₁₀H₁₂O₂). rsc.orgrsc.org Further decomposition of these primary products leads to the formation of smaller molecules such as acetylallene (C₅H₆O), acetone (B3395972) (C₃H₆O), and ketene (B1206846) (C₂H₂O). rsc.orgrsc.org

Key Decomposition Products of Aluminium Acetylacetonate:

| Product Category | Chemical Species | Molecular Formula |

|---|---|---|

| Primary Products | Aluminium bis(diketo)acetylacetonate-H | Al(C₅H₇O₂)C₅H₆O₂ |

| Acetylacetone | C₅H₈O₂ | |

| Aluminium dihydroxide acetylacetonate | Al(OH)₂(C₅H₇O₂) | |

| Substituted pentalene ring species | C₁₀H₁₂O₂ | |

| Secondary Products | Acetylallene | C₅H₆O |

| Acetone | C₃H₆O |

Surface reactions also play a significant role, particularly at lower temperatures. Products like acetone and 2-propen-2-ol, observed at temperatures starting from 450 K, are likely formed through surface-mediated reactions rather than gas-phase decomposition. rsc.org The nature of the substrate and the deposition conditions can influence these surface reactions, ultimately affecting the properties of the deposited film.

Carbon Incorporation in Films During Deposition Without Oxidant Gas

A notable challenge in the deposition of Al₂O₃ films using aluminium acetylacetonate, especially in the absence of an oxidant gas, is the incorporation of carbon impurities. researchgate.netresearchgate.net This carbon contamination can significantly alter the film's optical, electrical, and mechanical properties.

The source of the carbon is the organic ligands of the precursor molecule. researchgate.net During thermal decomposition, incomplete fragmentation of the acetylacetonate ligands can lead to the incorporation of carbon-containing species into the growing film. researchgate.net The extent of carbon incorporation is highly dependent on the deposition temperature. researchgate.net

Studies have shown that at deposition temperatures between 400 and 500 °C, the deposits are often lamellar and consist of a mixture of Al₂O₃, undecomposed precursor, and impurities, resulting in a high carbon-to-aluminium (C/Al) molar ratio. researchgate.net As the temperature increases to the range of 600–620 °C, the precursor decomposition becomes more complete; however, this is often insufficient to entirely break down the carbon-containing ligands of the chemisorbing intermediate species. researchgate.net This can lead to an increase in the C/Al molar ratio, reaching values between 4 and 6. researchgate.net The resulting films are typically blackish and contain small crystallites of κ-Al₂O₃ embedded in an amorphous matrix rich in graphitic carbon. researchgate.net

Effect of Deposition Temperature on Carbon Incorporation:

| Deposition Temperature (°C) | Film Characteristics | Carbon Content |

|---|---|---|

| 400 - 500 | Lamellar, mixture of Al₂O₃ and precursor | High (C/Al ratio close to 2) researchgate.net |

The chemical nature of the incorporated carbon can vary. X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy have revealed the presence of carbon in both sp² (graphitic) and sp³ (diamond-like) hybridization states within the alumina films. nih.gov

Sol-Gel Synthesis of Aluminium-Containing Materials

The sol-gel method offers a versatile and low-temperature route for the synthesis of high-purity ceramic materials. hilarispublisher.comupb.ro Aluminium acetylacetonate plays a crucial role in this process, both as a precursor for alumina and as a chelating agent to control the reaction kinetics.

Role as a Precursor in Sol-Gel Routes for Al₂O₃

Aluminium acetylacetonate can be used as a starting material for the synthesis of alumina (Al₂O₃) powders and films via the sol-gel method. ajol.inforesearchgate.net In a typical process, a solution of aluminium acetylacetonate in a suitable solvent, such as methanol, is mixed with other reagents like ethylene (B1197577) glycol and water. ajol.inforesearchgate.net The mixture is stirred to form a sol, which upon drying and calcination yields alumina. ajol.info

This method allows for the preparation of different phases of alumina depending on the calcination temperature. researchgate.net For instance, γ-Al₂O₃ can be obtained after calcining the gel at temperatures between 600 and 900°C. researchgate.net Further heating to higher temperatures can lead to the formation of other phases like θ-Al₂O₃ and α-Al₂O₃. researchgate.net

Application as a Chelating Agent to Control Hydrolysis and Condensation

One of the significant advantages of using aluminium acetylacetonate in sol-gel synthesis is its ability to act as a chelating agent. uchicago.eduresearchgate.net In sol-gel processes that use highly reactive precursors like aluminium alkoxides (e.g., aluminum isopropoxide), the hydrolysis and condensation reactions can be rapid and difficult to control, often leading to precipitation and inhomogeneous materials. uchicago.edu

Acetylacetone can form a stable complex with the aluminium precursor in the sol. uchicago.eduresearchgate.net This chelation moderates the reactivity of the aluminium center, thereby controlling the rates of hydrolysis and condensation. uchicago.edu This controlled reaction pathway helps in forming a stable and uniform sol, which is crucial for obtaining crack-free and homogeneous films and powders. uchicago.eduresearchgate.net The formation of the aluminium-acetylacetone complex can be identified by the appearance of new sharp peaks in the FTIR spectra around 1595 cm⁻¹ and 1540 cm⁻¹, corresponding to the C=O bonding with Al and the C=C bonds of the six-membered ring of the complex, respectively. uchicago.edu

Synthesis of Nanocrystalline γ-Al₂O₃ Powder

The sol-gel method using aluminium acetylacetonate as a precursor is particularly effective for synthesizing nanocrystalline γ-Al₂O₃ powder. ajol.inforesearchgate.net By carefully controlling the synthesis parameters, it is possible to produce powders with specific particle sizes and high surface areas.

In one reported synthesis, a solution of aluminium acetylacetonate in methanol, mixed with ethylene glycol and water, was used to form a gel. ajol.info After drying and calcination at 800°C and 900°C, a pure γ-Al₂O₃ powder with a nanocrystalline structure was obtained. ajol.info X-ray diffraction analysis confirmed the cubic structure of the γ-Al₂O₃, and the mean particle diameter was determined to be around 85 nm. ajol.info The resulting powder exhibited a high Brunauer-Emmett-Teller (BET) surface area of 120 m²/g, making it suitable for applications in catalysis and gas sensing. ajol.info

Properties of Nanocrystalline γ-Al₂O₃ Synthesized via Sol-Gel:

| Property | Value |

|---|---|

| Crystal Structure | Cubic |

| Mean Particle Diameter | 85 nm ajol.info |

| BET Surface Area | 120 m²/g ajol.info |

| Calcination Temperature | 800-900 °C ajol.info |

Fabrication of Chromium-Doped Aluminium Oxide Films (Ruby)

Aluminium acetylacetonate can also be utilized in the fabrication of chromium-doped aluminium oxide (Al₂O₃:Cr³⁺) films, commonly known as ruby films. These films have potential applications as surface temperature sensors due to their thermographic phosphor properties. researchgate.net

In the sol-gel deposition of ruby films, a combination of an aluminium precursor, such as aluminium tri-isopropoxide, and a chromium source, like chromium acetylacetonate (Cr(acac)₃), is used. researchgate.net The sol-gel technique offers a simple and cost-effective method for preparing these coatings. researchgate.net

The process typically involves depositing the sol onto a substrate, followed by drying and annealing at high temperatures. Initially, an amorphous aluminium oxide film is formed at a lower temperature (e.g., 563 K). researchgate.net A subsequent annealing step at a much higher temperature, around 1403 K in an oxygen atmosphere, is required to achieve a well-ordered crystalline α-Al₂O₃:Cr³⁺ structure. researchgate.net The chromium content in the resulting film is homogeneous and corresponds to the stoichiometry of the precursors used in the sol. researchgate.net This method allows for the growth of well-adhering films with thicknesses of around 3 µm through a multicycle deposition procedure. researchgate.net

Catalytic Applications in Organic Synthesis and Polymer Chemistry

Aluminum acetylacetonate, with the chemical formula Al(C₅H₇O₂)₃, is a coordination complex that serves as a versatile catalyst in various chemical processes. wikipedia.org Its utility stems from its properties as a stable, soluble, and effective Lewis acid. smolecule.comamericanelements.com These characteristics allow it to function as a catalyst in a range of organic reactions and polymerization processes, contributing to improved efficiency and product quality. mcc-hamburg.de

Role as a Lewis Acid Catalyst and Reaction Promoter

In the context of organic chemistry, a Lewis acid is a chemical species that can accept an electron pair from a Lewis base. wikipedia.org this compound functions as a Lewis acid catalyst due to the electron-deficient nature of the central aluminum atom, which can form stable chelate complexes. smolecule.com This allows it to accept electron pairs from reactants, thereby activating them and facilitating their chemical transformation. smolecule.com

The catalytic mechanism often involves the coordination of a lone-pair-bearing atom from the substrate, such as the oxygen of a carbonyl group, to the aluminum center. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. For instance, in reactions involving carboxylic acids or esters, the carbonyl oxygen can coordinate to the aluminum active site, which increases the positive charge on the carbonyl carbon and activates it for subsequent reaction steps. nih.gov This role as a reaction promoter is crucial in various organic syntheses where enhanced reactivity is required. smolecule.comamericanelements.com

Facilitation of Reactive Intermediate Formation

The function of this compound as a Lewis acid is directly linked to its ability to facilitate the formation of reactive intermediates. By coordinating with a substrate, the catalyst can induce polarization and weaken existing chemical bonds, leading to the generation of transient, high-energy species. A key example is the formation of carbocations or carbocation-like intermediates. nih.gov When a carbonyl group coordinates to the aluminum center, the electron density is drawn away from the carbonyl carbon, creating a more electrophilic center that behaves like a carbocation. nih.gov This intermediate is then highly susceptible to attack by nucleophiles.

Furthermore, in certain systems, this compound can participate in proton transfer events, which can also generate reactive species. acs.orgresearchgate.net This ability to stabilize transition states and promote the formation of key intermediates is fundamental to its catalytic activity, enabling reactions to proceed under milder conditions or with greater efficiency. mcc-hamburg.de

Catalysis in Polymerization Reactions

This compound is widely employed as a catalyst in the chemical industry for polymerization processes, particularly in the production of polyesters and polyolefins. mcc-hamburg.de Its high thermal stability and reactivity make it an indispensable component in many polymerization reactions, where it contributes to both the rate of reaction and the quality of the final polymer product. mcc-hamburg.de

The catalytic activity of this compound extends to the polymerization of a diverse array of monomers. It is utilized in the manufacturing of materials such as acrylics, epoxy resins, and polyurethanes. capatue.comsacheminc.com Research has demonstrated its effectiveness in specific polymerization systems. For example, it can catalyze the hydrolysis and subsequent polymerization of methyltrimethoxysilane (B3422404). acs.org

In more complex systems, this compound serves a dual role. In the ruthenium-catalyzed living radical polymerization (LRP) of methyl acrylate, it functions not only as an additive for the LRP but also as a catalyst for the selective transesterification of the monomer. rsc.org This concurrent tandem process allows for the one-pot synthesis of gradient copolymers with controlled molecular weight and distribution. rsc.org

Table 1: Examples of Monomers Polymerized Using this compound as a Catalyst

| Monomer/Polymer System | Catalytic Role of this compound | Reference |

|---|---|---|

| Olefins | Polymerization catalyst | mcc-hamburg.de |

| Acrylics, Epoxies, Polyurethanes | Cross-linker and catalyst | capatue.comsacheminc.com |

| Methyltrimethoxysilane | Hydrolysis and polymerization catalyst | acs.org |

| Methyl Acrylate | Transesterification catalyst in tandem polymerization | rsc.org |

Aluminum-based catalysts, including this compound, are considered promising, environmentally friendly alternatives to traditional antimony and titanium catalysts in the production of Poly(ethylene terephthalate) (PET). nih.gov PET is synthesized through a two-step process involving direct esterification of terephthalic acid and ethylene glycol, followed by a polycondensation reaction at high temperatures and reduced pressure. google.com

This compound has been shown to be an effective catalyst for the polycondensation stage. google.com Its use results in a high-quality PET resin suitable for film and filament applications, characterized by high intrinsic viscosity and a desirable melting point. google.com Studies have demonstrated that this compound exhibits high catalytic activity in this process. researchgate.net

Table 2: Properties of PET Synthesized with this compound Catalyst

| Property | Value |

|---|---|

| Intrinsic Viscosity | 0.63 dL/g |

| Carboxyl Content | 7 meq./kg |

| Melting Point | ~264 °C |

Data derived from a specific patent example demonstrating the polycondensation of a polyester (B1180765) prepolymer using this compound as the catalyst. google.com

Research into the mechanism of PET synthesis using organic aluminum catalysts suggests that the initially added compound, such as this compound, is a precursor to the true catalytic species. researchgate.net Studies have proposed that ethylene glycol aluminum is the actual active catalyst in the polycondensation reaction. researchgate.netresearchgate.net

This implies that a ligand exchange reaction occurs in situ, where the acetylacetonate ligands are displaced by ethylene glycol molecules. The proposed mechanism involves the coordination of the carbonyl oxygen from the terephthalic acid or its ester to the Lewis acidic aluminum center. nih.gov This coordination polarizes the carbonyl group, making it highly electrophilic and susceptible to nucleophilic attack by a hydroxyl group from either ethylene glycol or the end of a growing polymer chain. nih.gov The formation of ethylene glycol aluminum on-site is a critical mechanistic step that explains the high catalytic activity observed with this compound in PET synthesis. researchgate.netresearchgate.net

Application in Poly(ethylene terephthalate) (PET) Synthesis

Proposed Role of Aluminium Glycoxide as the Active Catalytic Species

In certain catalytic applications involving aluminium acetylacetonate, particularly in polymerization reactions, the active catalytic species is often proposed to be an aluminium alkoxide derivative, such as aluminium glycoxide. This species is not typically the starting material but is formed in situ through the reaction of aluminium acetylacetonate with a hydroxyl-containing compound, such as an alcohol or a glycol.

The reaction mechanism involves the exchange of the acetylacetonate ligand with an alkoxide or glycoxide group. This transformation is crucial as the resulting aluminium alkoxide is generally more active in initiating polymerization, for example, in the ring-opening polymerization (ROP) of cyclic esters like lactide. It is generally assumed that an alcohol can react with an organoaluminium compound to generate an alkoxide complex that then initiates the polymerization reaction nih.govacs.org.

The formation of the active catalytic species can be represented by the following general reaction:

Al(acac)₃ + R-OH → [Al(acac)₂(OR)] + acacH

Further reaction can lead to the formation of di- or tri-alkoxide species. In the context of glycols (diols), this can lead to the formation of aluminium glycoxide, which can act as a bifunctional or multifunctional initiator, potentially leading to polymers with specific architectures.

Synthesis of Carbon Nanostructures (e.g., Nanotubes, Fullerenes, Nanowalls) via CVD and Laser Evaporation Techniques

Aluminium acetylacetonate serves as a precursor in the synthesis of various carbon nanostructures through techniques like Chemical Vapor Deposition (CVD) and laser evaporation. These methods leverage the decomposition of the organometallic compound to provide a source of aluminium and carbon for the growth of the desired nanostructures.

In CVD processes, aluminium acetylacetonate is vaporized and carried into a reaction chamber where it thermally decomposes at elevated temperatures. The decomposition products, which include aluminium and carbon species, deposit onto a substrate. The aluminium can act as a catalyst, promoting the growth of carbon nanotubes or nanowalls. The specific morphology of the resulting carbon nanostructure is dependent on various process parameters such as temperature, pressure, and the presence of other gases.